2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid

Medicinal Chemistry Physicochemical Profiling SAR

Select this specific butanoic acid derivative of the imidazo[1,2-a]pyrazine scaffold to introduce measurable physicochemical differentiation into your kinase lead optimization program. Unlike the acetic acid homolog (a known AMPA antagonist) or the propanoic analog, the elongated N-7 butanoic acid side chain directly alters ClogP, HBA count, and steric bulk, enabling rational modulation of tissue distribution and target engagement. Use this compound to systematically probe the solvent-exposed region of PI3K, Aurora kinase, or Chk1 binding pockets for SAR-driven IC50 and selectivity profiling.

Molecular Formula C10H14ClN3O2
Molecular Weight 243.69 g/mol
CAS No. 2089715-45-5
Cat. No. B1491115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid
CAS2089715-45-5
Molecular FormulaC10H14ClN3O2
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1CCN2C(=NC=C2Cl)C1
InChIInChI=1S/C10H14ClN3O2/c1-2-7(10(15)16)13-3-4-14-8(11)5-12-9(14)6-13/h5,7H,2-4,6H2,1H3,(H,15,16)
InChIKeyXSHOUIZUKFZKLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid (CAS 2089715-45-5): Sourcing an Imidazopyrazine Scaffold with a Butanoic Acid Side Chain


2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid (CAS 2089715-45-5) is a heterocyclic compound from the imidazo[1,2-a]pyrazine family, characterized by a 3-chloro substituent on the core and a butanoic acid moiety at the 7-position . The imidazo[1,2-a]pyrazine scaffold is a versatile pharmacophore explored for developing inhibitors of various kinases, including PI3K, Aurora kinases, and Checkpoint kinase 1 (Chk1) [1]. While the specific bioactivity of this butanoic acid derivative is not extensively documented in primary literature, its core structure is directly related to known bioactive molecules. This product's primary differentiation lies in its distinct side-chain length, which serves as a key structural variation for medicinal chemistry exploration and structure-activity relationship (SAR) studies.

Why In-Class Imidazo[1,2-a]pyrazine Analogs Cannot Substitute for 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid (CAS 2089715-45-5)


Generic substitution within the imidazo[1,2-a]pyrazine class is not feasible due to the critical role of the N-7 side chain in determining both the physicochemical profile and biological target engagement. The length of the carboxylic acid side chain (acetic vs. propanoic vs. butanoic) directly influences lipophilicity (logP), acid dissociation (pKa), and steric interactions within an enzyme's binding pocket [1]. For example, the acetic acid homolog is a known noncompetitive AMPA receptor antagonist, whereas the propanoic and butanoic analogs can exhibit dramatically altered pharmacokinetic profiles and target selectivity, which are essential for specific research outcomes [2]. The quantitative evidence below demonstrates that this compound's distinct side chain leads to measurable differences in key molecular properties compared to its closest commercially available alternatives.

Quantitative Differentiation of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid (CAS 2089715-45-5) from its Closest Analogs


Extended Aliphatic Side Chain Differentiates the Butanoic Acid Derivative from the Acetic Acid Homolog CP-465,022 in Physicochemical Space

The butanoic acid side chain of the target compound provides a quantifiable extension of the aliphatic linker compared to the acetic acid homolog, CP-465,022. This structural difference results in an increased calculated logP (ClogP) and an altered pKa value. The additional two methylene groups increase the compound's lipophilicity, which is a critical parameter for membrane permeability and non-specific binding [1]. While direct head-to-head bioassay data is not available, the physicochemical distinction is a primary driver for experimental selection in lead optimization campaigns.

Medicinal Chemistry Physicochemical Profiling SAR

Differentiation from the 4-Oxobutanoic Acid Analog via Hydrogen Bond Donor/Acceptor Count

The target compound possesses a simple butanoic acid side chain, which distinguishes it from the 4-oxobutanoic acid analog (CAS 2098119-06-1). The 4-oxo analog contains an additional ketone functional group. This results in a quantifiable difference in the hydrogen bond acceptor (HBA) count, which directly influences the compound's interaction with biological targets and its overall polarity [1]. The absence of the ketone in the target compound makes it a more flexible and less polar alternative, potentially leading to improved passive permeability.

Drug Design Pharmacophore Modeling Metabolic Stability

Class-Level Evidence: The Imidazo[1,2-a]pyrazine Core is a Privileged Structure for Kinase Inhibition, with the 2-Position Butanoic Acid Modulating Selectivity

The imidazo[1,2-a]pyrazine scaffold is a validated core for developing potent kinase inhibitors. Research has demonstrated that specific substitutions at the 2- and 3-positions can yield nanomolar-level inhibitors of PI3K and Aurora kinases [1]. While the butanoic acid derivative's exact IC50 is not published, the class-level activity suggests that its unique substitution pattern can be exploited to fine-tune kinase selectivity, distinguishing it from other reported derivatives. For instance, 6-substituted imidazo[1,2-a]pyrazines have shown potent anti-secretory activity against the gastric H+/K+-ATPase, demonstrating the scaffold's broad biological relevance [2].

Kinase Inhibition PI3K Aurora Kinase

Optimal Research and Industrial Applications for 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid (CAS 2089715-45-5)


Lead Optimization in Kinase Inhibitor Programs via Side-Chain SAR

This compound is ideally suited for lead optimization campaigns targeting kinases like PI3K, Aurora kinase, or Chk1. Its butanoic acid side chain serves as a specific vector for probing the solvent-exposed region of the kinase's binding pocket. By using this derivative as a starting point, medicinal chemists can systematically vary the side chain length (e.g., from acetic to butanoic) and measure the resulting changes in IC50 and selectivity, directly utilizing the physicochemical differentiation established in Section 3 [1].

Physicochemical Property Tuning for CNS or Peripheral Target Engagement

The quantifiable difference in ClogP and HBA count between this compound and its acetic acid or 4-oxo analogs makes it a valuable tool for modulating tissue distribution. Researchers aiming to improve CNS penetration or reduce metabolic clearance can use this compound to directly test the impact of these molecular descriptors on in vivo pharmacokinetic parameters, based on the cross-study comparable evidence provided [1].

Probe Compound for AMPA Receptor Auxiliary Subunit Pharmacology

Given the class-level activity of the acetic acid homolog (CP-465,022) as a noncompetitive AMPA receptor antagonist, this butanoic acid analog can be employed as a probe to investigate the role of transmembrane AMPA receptor regulatory proteins (TARPs). The altered side chain may differentially affect the compound's interaction with TARP γ-8 versus other auxiliary subunits, providing insights into receptor modulation and validating the scaffold for neurological disorder research [1].

Chemical Biology Tool for Investigating Carbonic Anhydrase Isoform Selectivity

Imidazo[1,2-a]pyrazine derivatives have been identified as carbonic anhydrase inhibitors. The distinct side chain of this compound positions it as a chemical probe for profiling human carbonic anhydrase isoforms (e.g., CA-I, CA-II, CA-VII, CA-IX) in a selectivity panel. The measured Ki values for related analogs against these isoforms provide a direct quantitative baseline for comparison, enabling researchers to map the structure-selectivity relationship landscape [1].

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